4,4'-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid)
Overview
Description
4,4’-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) is a chemical compound with the molecular formula C10H14O8. It is also known by its IUPAC name, 4,4’-(ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid). This compound is characterized by its two oxobutanoic acid groups connected by an ethane-1,2-diylbis(oxy) linker. It is a solid at room temperature and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) typically involves the reaction of ethylene glycol with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of 4,4’-(ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for the efficient production of large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
4,4’-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: The compound is used in the production of polymers and other materials
Mechanism of Action
The mechanism by which 4,4’-(ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) exerts its effects involves its interaction with various molecular targets and pathways. For example, in biological systems, the compound may act as a substrate for enzymes involved in metabolic pathways, leading to the formation of biologically active metabolites .
Comparison with Similar Compounds
Similar Compounds
Ethylene glycol bis(succinic acid ester): Similar structure but different functional groups.
Butanedioic acid, 4,4’-(1,2-ethanediyl) ester: Similar backbone but different ester groups
Uniqueness
4,4’-(Ethane-1,2-diylbis(oxy))bis(4-oxobutanoic acid) is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
4-[2-(3-carboxypropanoyloxy)ethoxy]-4-oxobutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O8/c11-7(12)1-3-9(15)17-5-6-18-10(16)4-2-8(13)14/h1-6H2,(H,11,12)(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKCNPROCBGDDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)OCCOC(=O)CCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
37684-51-8 | |
Details | Compound: Poly(oxy-1,2-ethanediyl), α-(3-carboxy-1-oxopropyl)-ω-(3-carboxy-1-oxopropoxy)- | |
Record name | Poly(oxy-1,2-ethanediyl), α-(3-carboxy-1-oxopropyl)-ω-(3-carboxy-1-oxopropoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37684-51-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80490622 | |
Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]bis(4-oxobutanoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80490622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35415-14-6 | |
Record name | 4,4'-[Ethane-1,2-diylbis(oxy)]bis(4-oxobutanoic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80490622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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